Calcium ionophore II

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Calcium Ion Selective Electrodes

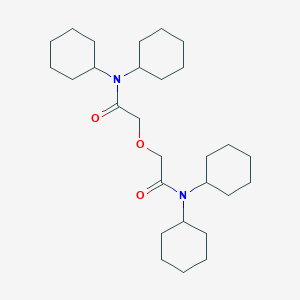

N,N,N',N'-Tetracyclohexyl-3-oxapentanediamide, also known as Calcium Ionophore II, is a lipophilic ionophore commonly used in scientific research for the preparation of calcium ion-selective electrodes (ISEs) [, ]. These electrodes function by selectively transporting calcium ions across a membrane, allowing for the measurement of intracellular or extracellular free calcium concentrations []. The lipophilic nature of N,N,N',N'-Tetracyclohexyl-3-oxapentanediamide allows it to integrate into the electrode membrane, facilitating the selective passage of calcium ions.

Calcium ionophore II is a selective ionophore that facilitates the transport of calcium ions (Ca²⁺) across cellular membranes. This compound is characterized by its ability to form stable complexes with Ca²⁺ ions, allowing them to diffuse freely through lipid bilayers. Calcium ionophore II is widely utilized in biochemical research due to its efficacy in manipulating intracellular calcium levels, which are crucial for various cellular processes.

- Calcium-dependent signaling pathways: By elevating intracellular calcium levels, it activates various signaling cascades that regulate cellular functions such as muscle contraction, neurotransmitter release, and gene expression.

- Induction of apoptosis: In certain contexts, elevated calcium levels can trigger programmed cell death (apoptosis), particularly in neuronal and egg cells .

- Production of reactive oxygen species: The activation of certain pathways may lead to the generation of reactive oxygen species, contributing to oxidative stress within cells .

Calcium ionophore II exhibits significant biological activity by modulating calcium signaling. Its primary biological effects include:

- Cellular activation: It can activate various cell types by promoting calcium influx, which is essential for processes like fertilization and muscle contraction.

- Induction of cell death: In specific experimental setups, it has been shown to induce cell death through calcium overload mechanisms .

- Regulation of exocytosis: The compound plays a role in neurotransmitter release from neurons by facilitating calcium entry into the cells.

The synthesis of calcium ionophore II can be achieved through several methods:

- Chemical synthesis: This involves multi-step organic synthesis techniques, often starting from simpler organic compounds and utilizing various reagents to construct the complex structure of calcium ionophore II.

- Extraction from natural sources: Some studies suggest that ionophores can be derived from natural products, although specific methods for calcium ionophore II are less documented compared to other ionophores.

Calcium ionophore II has diverse applications in scientific research and biotechnology:

- Cell biology studies: It is extensively used in experiments to study calcium signaling pathways and their effects on cellular processes.

- Fertility research: The compound is employed to induce egg activation in oocytes during reproductive studies .

- Pharmacological studies: Researchers utilize it to explore the effects of altered calcium levels on drug responses and toxicity.

Studies on calcium ionophore II have highlighted its interactions with various cellular components:

- Membrane proteins: It interacts with membrane receptors and channels that are sensitive to calcium levels, influencing their activity.

- Signal transduction pathways: The compound modulates pathways involving calmodulin and other calcium-binding proteins, altering downstream signaling events.

- Reactivity with other ions: While primarily selective for calcium ions, it may also interact with other divalent cations under certain conditions.

Calcium ionophore II shares similarities with other ionophores but has unique characteristics that distinguish it. Here are some comparable compounds:

| Compound Name | Key Features | Distinction from Calcium Ionophore II |

|---|---|---|

| A23187 | Induces acrosome reaction in sperm; increases Ca²⁺ | More effective for sperm activation but less selective |

| Ionomycin | Broad-spectrum ionophore; increases Ca²⁺ influx | Less selective than calcium ionophore II |

| Ethylene glycol bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid | Binds Ca²⁺ but does not facilitate membrane transport | Primarily a chelator rather than an ionophore |

Calcium ionophore II is unique due to its high selectivity for calcium ions and its specific applications in fertility and apoptosis research. Its ability to induce precise changes in intracellular calcium levels makes it a valuable tool in both basic and applied biological sciences.

Calcium Ionophore II (A23187, Calcimycin) is a polyether antibiotic and divalent cation ionophore with a complex molecular architecture. Its structure comprises three distinct moieties: a spiroketal ring, a benzoxazole heterocycle, and an α-ketopyrrole moiety (Figure 1) . The spiroketal ring facilitates cation binding, while the benzoxazole and α-ketopyrrole contribute to the molecule’s ion selectivity and stability.

Biosynthesis

Produced by Streptomyces chartreusis, the biosynthesis involves modular polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). The spiroketal ring is synthesized via type I PKS modules using propionate and acetate precursors, while the benzoxazole moiety derives from 3-hydroxyanthranilic acid (via a shikimate pathway) and methyl groups from methionine . The α-ketopyrrole originates from l-proline, activated by adenylation enzymes . This pathway is encoded by a 64-kb gene cluster, including regulatory genes and resistance factors to protect the producer strain .

Chemical Synthesis

Total synthesis efforts focus on stereocontrolled assembly of the spiroketal and α-ketopyrrole units. Key strategies include:

- Spiroketal Formation: Acid-catalyzed cyclization of polyol precursors to establish the six-membered ring .

- α-Ketopyrrole Synthesis: Proline-derived intermediates undergo oxidation and condensation with benzoxazole precursors .

- Final Coupling: Late-stage functionalization links the spiroketal, benzoxazole, and α-ketopyrrole moieties .

Semi-synthetic derivatives modify the benzoxazole substituents or append aliphatic arms to alter ion selectivity .

Table 1: Key Structural Components of A23187

| Component | Biosynthetic Origin | Functional Role |

|---|---|---|

| Spiroketal Ring | Propionate/Acetate (PKS) | Cation binding and selectivity |

| Benzoxazole | 3-Hydroxyanthranilic acid | Conformational stabilization |

| α-Ketopyrrole | l-Proline | Membrane permeability |

Physicochemical Properties

A23187 exhibits distinct physicochemical attributes critical to its ionophoric activity (Table 2).

Molecular Properties

- Molecular Formula: C₂₉H₃₇N₃O₆

- Molecular Weight: 523.6 g/mol

- Solubility: High in DMSO, methanol, and ethanol; limited in water

- Melting Point: 187–190°C

Ion Selectivity

A23187 binds divalent cations in the order: Mn²⁺ > Ca²⁺ > Mg²⁺, with weaker affinity for Sr²⁺ and Ba²⁺ . This selectivity arises from the spiroketal’s oxygen-rich cavity and the benzoxazole’s hydrogen-bonding interactions .

Acid-Base Properties

The carboxylic acid group (pKa ~4.5) and secondary amine (pKa ~8.5) govern the molecule’s protonation states. At physiological pH (~7.4), the dominant species is the LH₂ form (protonated amine and deprotonated carboxylate) .

Table 2: Physicochemical Properties of A23187

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 523.6 g/mol | |

| Solubility (DMSO) | >25 mg/mL | |

| LogP | 5.66 | |

| Melting Point | 187–190°C | |

| Ion Selectivity | Mn²⁺ > Ca²⁺ > Mg²⁺ |

Structural Analogues and Derivatives

Derivatives of A23187 are engineered to modify ion selectivity, membrane permeability, or metabolic stability.

Semi-Synthetic Derivatives

- CD3, CD5, CD7: Synthesized by condensing A23187 with ethyl 5-chloro-5-oxopentanoate, ethyl 7-chloro-7-oxoheptanoate, or 9-chloro-9-oxononanoate. These derivatives introduce aliphatic arms, enhancing carboxylic acid acidity (ΔpKa ≈3) and altering ion-binding stoichiometry .

- Benzoxazole-Modified Analogs: Substitution at the NHCH₃ group (e.g., bromination) reduces steric hindrance, improving Ca²⁺ transport efficiency .

Total Synthesis Derivatives

- Cezomycin Precursors: Intermediate in A23187 biosynthesis, lacking the α-ketopyrrole moiety .

- X14885A: A structurally related ionophore with distinct side-chain modifications .

Table 3: Notable A23187 Derivatives

Electrogenic vs. Charge-Neutral Transport

Calcium ionophore II, also known as ETH-129, exhibits a fundamentally distinct transport mechanism compared to other calcium ionophores [3] [4]. The compound operates through an electrogenic mechanism, where the transport of calcium ions results in net charge movement across the membrane [7] [10]. This mechanism contrasts sharply with the charge-neutral transport exhibited by conventional calcium ionophores such as A23187 and ionomycin [3] [4].

The electrogenic nature of ETH-129 transport manifests through its strong dependence on membrane potential [3] [4]. Research conducted in highly defined phospholipid vesicle systems demonstrates that the rate of calcium transport increases by 3.9-fold per 59 millivolt change in membrane potential over a broad range of conditions [3] [7] [10]. This voltage dependence represents a distinctive characteristic that distinguishes ETH-129 from electroneutral ionophores, which show no correlation between transport rate and membrane potential [3] [4].

The molecular basis for this electrogenic behavior stems from the formation of a positively charged complex during calcium transport [3] [4]. Unlike A23187 and ionomycin, which form neutral complexes that do not contribute to transmembrane current, ETH-129 generates a net positive charge movement during the transport process [7] [10]. This charge separation creates an opposing membrane potential that must be overcome for continued transport, explaining the compound's sensitivity to voltage gradients [3] [4].

Importantly, the transport rate of ETH-129 remains independent of transmembrane pH gradients, distinguishing it from pH-dependent ionophores [3] [4]. This pH independence suggests that the electrogenic mechanism does not involve proton coupling or acid-base equilibria at the membrane interface [7] [10].

Selectivity Profile: Calcium vs. Other Cations (Magnesium, Sodium, Potassium, Lanthanum)

ETH-129 demonstrates remarkable selectivity for polyvalent cations while showing minimal activity toward monovalent species [7] [10]. The selectivity sequence follows the order: Lanthanum > Calcium > Zinc ≈ Strontium > Cobalt ≈ Nickel ≈ Manganese [3] [7] [10]. This hierarchy reflects both thermodynamic binding preferences and kinetic transport considerations.

Table 1: Ion Selectivity Profile of ETH-129

| Ion | Selectivity Ranking | Transport Activity | Relative Transport Rate |

|---|---|---|---|

| La³⁺ | 1 | Highest | Very High |

| Ca²⁺ | 2 | High | Reference |

| Zn²⁺ | 3 | Moderate | Moderate |

| Sr²⁺ | 3 | Moderate | Moderate |

| Co²⁺ | 5 | Low | Low |

| Ni²⁺ | 5 | Low | Low |

| Mn²⁺ | 5 | Low | Low |

| Na⁺ | No activity | None | None |

| K⁺ | No activity | None | None |

| Mg²⁺ | No activity | None | None |

The compound exhibits little to no activity for the transport of sodium, potassium, and magnesium ions [7] [10]. This selectivity pattern indicates that ETH-129 possesses binding sites optimized for larger polyvalent cations with specific coordination requirements [3] [4]. The lack of magnesium transport activity is particularly noteworthy, as magnesium shares similar chemical properties with calcium but differs in ionic radius and hydration characteristics [7] [10].

Lanthanum transport represents the highest selectivity, exceeding that of calcium despite the latter being the primary target ion [3] [7]. This preference for lanthanum likely reflects the optimal fit between the trivalent cation and the ionophore binding cavity [10]. The magnitude of selectivity coefficients varies with cation concentration ranges, indicating complex binding equilibria that depend on competitive interactions [7] [10].

The selectivity mechanism involves a 3:1 ionophore to cation stoichiometry for calcium transport [3] [11]. This stoichiometric relationship was determined through systematic analysis of transport rates as functions of both ETH-129 and calcium concentrations [11]. The predominating transporting species exhibits this 3:1 composition, consistent with conductance measurements in planar lipid bilayers [3] [11].

Membrane Fluidity and Transport Efficiency

The transport efficiency of ETH-129 demonstrates significant dependence on membrane composition and physical properties [2] [6]. Research utilizing various phospholipid systems reveals that membrane fluidity directly influences ionophore-mediated calcium transport rates [2] [6]. The compound requires membrane environments that permit conformational flexibility for optimal transport function [2] [6].

Membrane remodeling processes accompany ETH-129 activity, with the ionophore triggering rapid structural changes in lipid bilayers [6]. These modifications expose aminophospholipids at membrane surfaces, creating catalytic interfaces that enhance transport efficiency [6]. The remodeling occurs independently of store-operated calcium entry pathways, indicating that membrane physical changes directly facilitate ionophore function [6].

The relationship between membrane fluidity and transport efficiency reflects the requirement for ionophore mobility within the lipid bilayer [2] [6]. Rigid membrane structures impede the conformational changes necessary for calcium binding and release, reducing overall transport rates [2] [6]. Conversely, highly fluid membranes provide optimal environments for ionophore-mediated transport by allowing rapid lateral diffusion and rotational mobility [2] [6].

Temperature effects on membrane fluidity translate directly to transport efficiency variations [2] [6]. Higher temperatures increase membrane fluidity and enhance ionophore mobility, resulting in accelerated calcium transport rates [2] [6]. This temperature dependence confirms the importance of membrane physical properties in determining transport kinetics [2] [6].

Role of Uncouplers in Modulating Transport Rates

Uncoupling agents play a crucial role in modulating ETH-129 transport activity through multiple mechanisms [3] [4]. Carbonyl cyanide m-chlorophenylhydrazone strongly stimulates calcium transport when no external membrane potential exists [3] [4] [11]. This stimulation occurs through two distinct processes: collapse of opposing membrane potentials and formation of mixed complexes [3] [4].

Table 2: Transport Mechanism Characteristics

| Parameter | ETH-129 Value | Comparison to Other Ionophores |

|---|---|---|

| Transport Mechanism | Electrogenic | A23187/Ionomycin: Electroneutral |

| Membrane Potential Dependence | Strong positive correlation | A23187/Ionomycin: No dependence |

| Transport Rate Increase per 59 mV | 3.9-fold increase | A23187/Ionomycin: No effect |

| pH Gradient Dependence | Independent | A23187/Ionomycin: pH dependent |

| Ionophore:Cation Stoichiometry | 3:1 (ionophore:Ca²⁺) | A23187: 2:1 complex |

| Complex Charge | Positive charge | A23187/Ionomycin: Neutral |

| Uncoupler Enhancement | Strong stimulation by CCCP | A23187/Ionomycin: No enhancement |

The primary mechanism involves the collapse of membrane potentials that oppose calcium transport [3] [4] [11]. During electrogenic transport, ETH-129 generates positive charges that accumulate and create an opposing electrical gradient [3] [4]. Uncouplers dissipate these charge accumulations, eliminating the electrical barrier to continued transport [3] [4] [11].

The secondary mechanism involves the formation of ternary complexes between the uncoupler, ETH-129, and calcium ions [3] [4] [11]. These mixed complexes exhibit enhanced membrane permeability compared to binary ionophore-calcium complexes [3] [4]. The ternary complex formation creates alternative transport pathways that bypass normal ionophore limitations [11].

Notably, oleate does not substitute for carbonyl cyanide m-chlorophenylhydrazone in either mechanism [3] [4] [11]. This specificity indicates that uncoupler effects require particular molecular characteristics beyond simple lipophilicity [3] [4]. The unique properties of carbonyl cyanide m-chlorophenylhydrazone, including its electron-withdrawing groups and protonophoric activity, appear essential for effective modulation of ETH-129 transport [11].

Calcium ionophore II, also known as ETH 129, serves as a highly efficient neutral carrier in ion-selective electrodes specifically designed for calcium detection applications. This ionophore demonstrates exceptional performance characteristics that make it particularly valuable for analytical applications requiring high precision and selectivity [1] [2] [3].

The ionophore functions through a sophisticated mechanism involving the formation of stable complexes with calcium ions. Research has demonstrated that calcium ionophore II binds to calcium in a 1:3 ligand to ion ratio, facilitating selective calcium transport across artificial membranes and into biological systems such as rat liver mitochondria [1]. This binding stoichiometry contributes to the exceptional selectivity observed in analytical applications.

Ion-selective electrodes incorporating calcium ionophore II exhibit remarkable sensitivity, with detection limits reaching the sub-nanomolar range. Specifically, electrodes have been reported to achieve detection limits as low as 10⁻⁹⁷ M in certain analytical conditions [2] [4]. The linear response range typically spans from 10⁻⁷ M to 10⁻² M, providing extensive analytical utility across diverse concentration ranges [4] [2].

The response characteristics of these electrodes demonstrate near-Nernstian behavior with slopes ranging from 28 to 33.4 mV per decade of concentration change [2] [5]. This theoretical response confirms the electrode's adherence to fundamental electrochemical principles and ensures reliable quantitative analysis. Response times are exceptionally fast, typically ranging from 0.2 to 2.5 seconds [5] [6], enabling real-time monitoring applications.

Membrane Composition and Electrode Performance

The optimization of membrane composition represents a critical factor in maximizing the analytical performance of calcium ionophore II-based electrodes. The recommended membrane formulation typically comprises 1.0 weight percent calcium ionophore II as the active component [2] [5].

Plasticizer selection significantly influences electrode performance characteristics. The most commonly employed plasticizer is 2-nitrophenyl octyl ether, which comprises 65.6 weight percent of the membrane composition [2]. Alternative plasticizers such as bis(2-ethylhexyl)phthalate at 65.0 weight percent have been successfully utilized for blood serum analysis applications, providing good potential stability and reproducibility [5]. Dioctyl sebacate has also been investigated as a plasticizer option, with research indicating that the choice of plasticizer affects detection limits and ion mobility within the membrane matrix [7].

Potassium tetrakis(4-chlorophenyl)borate serves as the lipophilic additive, typically incorporated at concentrations between 0.6 and 1.0 weight percent [2] [5]. This component plays a crucial role in reducing anion interference and enhancing the overall selectivity of the electrode system. The polymer matrix consists of high molecular weight poly(vinyl chloride) at concentrations ranging from 32.8 to 33.0 weight percent, providing the necessary mechanical strength and structural integrity [2] [5].

Advanced membrane engineering approaches have explored covalently immobilized ionophore systems to eliminate leaching concerns. Research has demonstrated that covalently bound calcium ionophore II derivatives maintain full functionality while providing enhanced stability and extended operational lifetimes [8]. These plasticizer-free polymer systems exhibit mechanical properties suitable for both potentiometric and optical sensing applications.

Sub-Nanomolar Detection Limits in Biological Matrices

The achievement of sub-nanomolar detection limits in complex biological matrices represents one of the most significant analytical capabilities of calcium ionophore II-based systems. Research has documented detection limits as low as 10⁻⁸⁸ M in intracellular fluid measurements and 10⁻⁹ M in physiological buffer solutions [9] [4].

In artificial saliva applications, calcium-selective electrodes demonstrate detection limits of approximately 1 × 10⁻⁶ M with response times of 0.2 seconds [6]. The broad linear response range extends from 5 μM to 200 mM, enabling quantitative analysis across physiologically relevant concentration ranges. These electrodes maintain excellent selectivity coefficients, with log K values of -5.88, -5.54, and -6.31 for magnesium, sodium, and potassium interference, respectively [6].

Blood serum analysis presents unique challenges due to the presence of proteins and other interfering species. Calcium ionophore II-based electrodes have been successfully applied to diluted serum samples, achieving detection limits of 10⁻⁹⁷ M with response times of 1.2 seconds [5]. The selectivity coefficients in serum applications demonstrate log K values of -2.9 for sodium, -2.9 for ammonium, -2.7 for potassium, and -3.2 for magnesium [5].

Intracellular and extracellular fluid measurements require specialized microelectrode configurations. Research has demonstrated that calcium ionophore II-based microelectrodes with tip diameters less than 1 μm can achieve detection limits of 10⁻⁹² M in calcium-buffered solutions containing 125 mM potassium background [5]. These microelectrodes exhibit electrical resistance values of approximately 4 × 10¹⁰ Ω and response times of 5 seconds or less.

The exceptional performance in biological matrices stems from the unique transport properties of calcium ionophore II. The ionophore transports polyvalent cations according to the selectivity sequence La³⁺ > Ca²⁺ > Zn²⁺ ≈ Sr²⁺ > Co²⁺ ≈ Ni²⁺ ≈ Mn²⁺, with minimal activity for monovalent cations such as sodium, potassium, and magnesium [10] [11].

Stripping voltammetric approaches utilizing thin polymer-coated electrodes have achieved even lower detection limits, with reports of 0.1 nM calcium detection capabilities [12]. These ultrasensitive methods take advantage of the divalent charge of calcium ions to achieve concentration enhancement factors exceeding 5 × 10⁶ within micrometer-thick membranes.